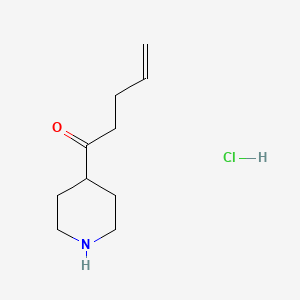
3,5,5-Trimethylhexanal oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylhexanal oxime is an organic compound with the molecular formula C9H19NO. It is derived from 3,5,5-trimethylhexanal, an aliphatic aldehyde, through the formation of an oxime group. This compound is known for its applications in various fields, including perfumery and as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3,5,5-trimethylhexanal oxime typically involves the reaction of 3,5,5-trimethylhexanal with hydroxylamine hydrochloride in the presence of a base. The reaction can be carried out in an aqueous medium with pH adjustment to facilitate the formation of the oxime. An alternative method involves the use of microwave irradiation in a solventless ‘dry’ condition, which has been shown to produce oximes in excellent yields .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as silica gel under microwave irradiation can enhance the efficiency of the process, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylhexanal oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Nitrile oxides: Formed through oxidation.
Amines: Formed through reduction.
Substituted oximes: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
3,5,5-Trimethylhexanal oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of fragrances and as a masking agent in perfumery
Mecanismo De Acción
The mechanism of action of 3,5,5-trimethylhexanal oxime involves its interaction with specific molecular targets. For example, oximes are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphates. This reactivation mechanism is crucial in the treatment of organophosphate poisoning . Additionally, oximes can form stable complexes with metal ions, which can be exploited in various catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
3,5,5-Trimethylhexanal: The parent aldehyde from which the oxime is derived.
3,5,5-Trimethyl-1-hexanol: A related alcohol with similar structural features.
cis-3-Hexen-1-ol: Another aliphatic alcohol used in perfumery
Uniqueness
3,5,5-Trimethylhexanal oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity. The presence of the oxime group allows for specific interactions with enzymes and metal ions, making it valuable in both medicinal and industrial applications .
Propiedades
IUPAC Name |
(NE)-N-(3,5,5-trimethylhexylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(5-6-10-11)7-9(2,3)4/h6,8,11H,5,7H2,1-4H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWPLZDGTGCULC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=NO)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=N/O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7943987.png)
![[4-(4-Methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B7943992.png)
![7-Amino-5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7943996.png)
![7-Amino-5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7943999.png)
![7-Amino-5-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944009.png)
![Methyl 4-(7-amino-6-cyano-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B7944016.png)
![7-Amino-5-(2,3-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944021.png)
![7-Amino-1,3-dimethyl-5-[4-(2-methylpropyl)phenyl]-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944026.png)
![7-Amino-1,3-dimethyl-2,4-dioxo-5-(2,4,5-trimethylphenyl)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944031.png)

![tert-butyl N-[2-[[3-(4-chlorophenyl)-2-hydroxypropanoyl]amino]ethyl]carbamate](/img/structure/B7944051.png)
![[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid](/img/structure/B7944069.png)
